5-Methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
5-Methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by a fused ring system that includes both pyrazole and pyrimidine rings, making it a privileged scaffold in medicinal chemistry
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been identified as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a crucial target for cancer treatment that selectively targets tumor cells .
Mode of Action
Similar compounds have shown to inhibit the growth of examined cell lines . This suggests that 5-Methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine might interact with its targets, possibly leading to the inhibition of cell growth.
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines, in general, are known to be purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . This suggests that this compound might affect purine metabolism, leading to downstream effects on DNA synthesis and cell proliferation.
Result of Action
Similar compounds have shown significant cytotoxic activities against certain cell lines , suggesting that this compound might have similar effects.
Action Environment
It’s worth noting that the stability and properties of similar compounds can be influenced by factors such as ph
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method starts with the transformation of commercially available 2-acetylpyridine and acetylpyrazine with N,N-dimethylformamide dimethylacetal into the corresponding (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-ones. This is followed by cyclization with methyl 5-amino-1H-pyrazole-4-carboxylate to give the desired pyrazolo[1,5-a]pyrimidine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may yield halogenated or alkylated derivatives.
Scientific Research Applications
5-Methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and as a probe for biological pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolopyrimidine family with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a similar fused ring system and potential as a CDK2 inhibitor.
Uniqueness
5-Methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine is unique due to the presence of the pyrrolidine ring, which enhances its biological activity and provides additional sites for functionalization. This makes it a versatile scaffold for drug development and other applications.
Properties
IUPAC Name |
5-methyl-3-phenyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4/c1-13-11-16(20-9-5-6-10-20)21-17(19-13)15(12-18-21)14-7-3-2-4-8-14/h2-4,7-8,11-12H,5-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRJMOAEOYYTPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N3CCCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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